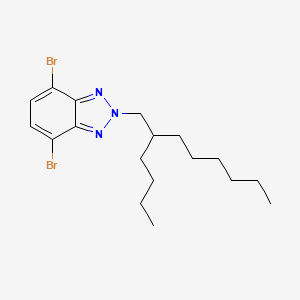![molecular formula C42H90N3O6P B13147346 diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate: is a complex organic compound with significant implications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the long-chain fatty acid amide, followed by the introduction of the hydroxy group and the diazanium group. The final step involves the phosphorylation of the hydroxy group to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazanium group, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to membrane receptors, modulating signaling pathways that regulate cellular functions. It may also interact with enzymes, altering their activity and affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazonium salts: Share the diazanium group but differ in their overall structure and reactivity.
Phospholipids: Contain phosphate groups and long-chain fatty acids but lack the diazanium group.
Amino alcohols: Feature hydroxy and amino groups but do not have the long-chain fatty acid or phosphate ester.
Uniqueness
Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C42H90N3O6P |
|---|---|
Molekulargewicht |
764.2 g/mol |
IUPAC-Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate |
InChI |
InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;/t40-,41+;;/m0../s1 |
InChI-Schlüssel |
LVZNOWSTPRWXNZ-CUFRBMJWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


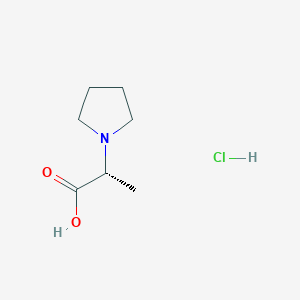
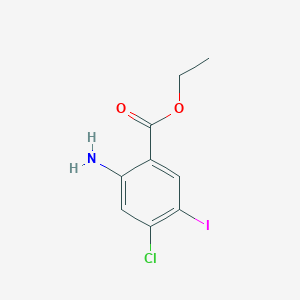
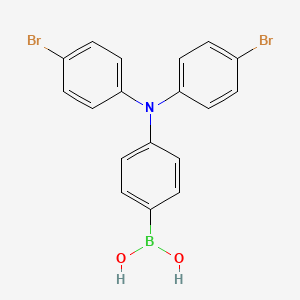
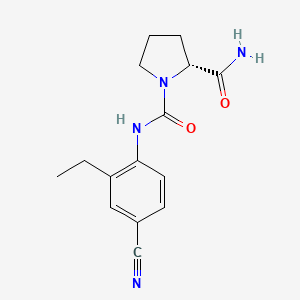
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)

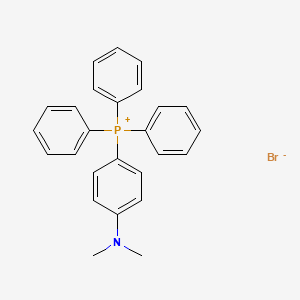
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
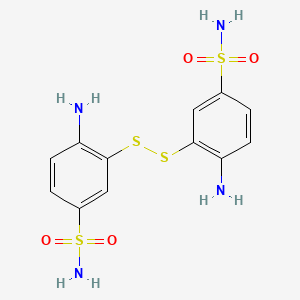
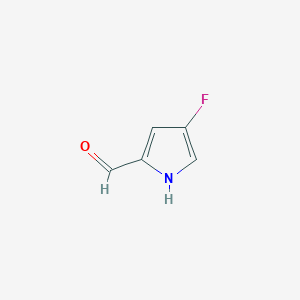
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
